molecular formula C12H11I3N2O4 B1676533 Metrizoic acid CAS No. 1949-45-7

Metrizoic acid

Cat. No. B1676533
CAS RN: 1949-45-7
M. Wt: 627.94 g/mol
InChI Key: GGGDNPWHMNJRFN-UHFFFAOYSA-N
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Description

Metrizoic acid is an iodinated monocarboxylic acid . It has been used in gradient media to isolate parasites from human feces as well as in live lymphocytes in adoptive transfer experiments in mice . A salt form of metrizoic acid, metrizoate, previously has been used as an ionic contrast agent for X-ray imaging and angiography .


Molecular Structure Analysis

Metrizoic acid has a molecular formula of C12H11I3N2O4 . Its average mass is 627.940 Da and its monoisotopic mass is 627.785278 Da .

Scientific Research Applications

Medical Imaging

Metrizoic acid was primarily used as an iodinated contrast medium for X-ray imaging . Its high iodine content made it particularly useful for enhancing the contrast in imaging procedures such as:

Diagnostic Procedures

In diagnostic medicine, Metrizoic acid played a crucial role in noninvasively diagnosing diseases and describing responses to therapy. It was instrumental in procedures that required optimal image contrast to assess morphology and pathophysiology .

Biological Research

Metrizoic acid found applications in biological research, such as:

Chemistry and Pharmacokinetics

In the field of chemistry, Metrizoic acid’s physicochemical properties, such as osmolality and viscosity, were of interest. These properties influenced its pharmacokinetics, tolerability, and side effects when used as a contrast agent .

Contrast Media Development

Metrizoic acid contributed to the development of newer contrast agents. Its use highlighted the importance of low-osmolality contrast media, leading to the synthesis of non-ionic contrast agents with fewer side effects .

Safety and Hazards

Metrizoic acid should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It should be stored in a well-ventilated place with the container tightly closed . In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19/h1-3H3,(H,16,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGDNPWHMNJRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023311
Record name Metrizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of metrizoic acid is as an X-Ray contrast activity.
Record name Metrizoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Metrizoic acid

CAS RN

1949-45-7
Record name Metrizoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metrizoic Acid [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metrizoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metrizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetamido-2,4,6-triiodo-5-N-methylacetamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.147
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Record name METRIZOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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